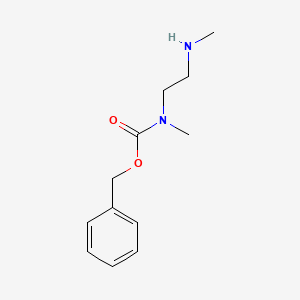

Benzyl methyl(2-(methylamino)ethyl)carbamate

CAS No.: 148088-78-2

Cat. No.: VC7949005

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148088-78-2 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate |

| Standard InChI | InChI=1S/C12H18N2O2/c1-13-8-9-14(2)12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |

| Standard InChI Key | QTLVLLWKMZINAR-UHFFFAOYSA-N |

| SMILES | CNCCN(C)C(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CNCCN(C)C(=O)OCC1=CC=CC=C1 |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 222.28 g/mol | PubChem |

| InChI Key | InChI=1S/C12H18N2O2/c1-13-8-9-14(2)12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | PubChem |

The InChI string encodes the compound’s stereochemistry and bonding, confirming the presence of the benzyl group () and the methylaminoethyl-carbamate backbone.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of benzyl methyl(2-(methylamino)ethyl)carbamate typically involves carbamate formation via the reaction of benzyl chloroformate with methyl(2-(methylamino)ethyl)amine. This process, conducted under controlled conditions, employs bases like triethylamine to neutralize hydrochloric acid byproducts. Industrial-scale production may utilize continuous flow reactors to enhance yield and reproducibility, though specific protocols remain proprietary.

A analogous method, detailed in patent CN102020589A, describes the synthesis of a related tert-butyl carbamate derivative. Although the target compound differs, the patent’s methodology offers insights into carbamate synthesis strategies :

-

Mixed Acid Anhydride Formation: Reacting N-BOC-D-serine with isobutyl chlorocarbonate in the presence of N-methylmorpholine.

-

Condensation: Introducing benzylamine to the anhydride intermediate in anhydrous ethyl acetate.

-

Purification: Crystallization using hexane/ethyl acetate mixtures to isolate the product .

Table 1: Representative Reaction Conditions from Patent CN102020589A

| Parameter | Value | Yield |

|---|---|---|

| Temperature | -10°C to 5°C | 91–93% |

| Molar Ratio (Anhydride:Benzylamine) | 1:1.1–1.5 | — |

| Solvent | Anhydrous Ethyl Acetate | — |

These conditions highlight the importance of low temperatures and stoichiometric control to minimize side reactions.

Structural and Molecular Characteristics

Reactivity and Stability

The carbamate functional group confers hydrolytic sensitivity, particularly under acidic or basic conditions. Stability studies on analogous compounds suggest that storage at 2–8°C in inert atmospheres prolongs shelf life .

Applications in Pharmaceutical Synthesis

Role in Drug Intermediate Synthesis

Benzyl methyl(2-(methylamino)ethyl)carbamate serves as a precursor in synthesizing antiepileptic agents, such as lacosamide. Patent CN102020589A outlines its use in preparing (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a lacosamide intermediate . The compound’s methylaminoethyl side chain facilitates stereoselective alkylation, critical for achieving the desired pharmacological activity.

Comparative Analysis with Related Carbamates

Table 2: Structural and Functional Comparison

| Compound | Key Structural Features | Unique Properties |

|---|---|---|

| Benzyl carbamate | Lacks methylaminoethyl group | Lower metabolic stability |

| Methyl carbamate | No benzyl or methylaminoethyl | Limited biological activity |

| Ethyl carbamate | Ethyl group substitution | Higher volatility |

Benzyl methyl(2-(methylamino)ethyl)carbamate’s dual functionalization (benzyl + methylaminoethyl) enhances its binding affinity to biological targets compared to simpler analogs.

Research Findings and Case Studies

Synthetic Optimization

Patent CN102020589A reports yields exceeding 90% for analogous carbamates when using Tetrabutylammonium bromide as a phase-transfer catalyst . Reaction scalability was demonstrated in 1,000 mL reactors, with hexane/ethyl acetate crystallization achieving >95% purity.

Biological Activity

While explicit data on this compound are scarce, its structural similarity to lacosamide intermediates implies potential sodium channel modulation, a mechanism relevant to epilepsy and neuropathic pain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume